molecular formula C26H23NO5 B6544144 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-24-5

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544144
CAS No.: 929504-24-5
M. Wt: 429.5 g/mol
InChI Key: IFAMJOJMNVEDDO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects but rather increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolism and subsequent biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters. Additionally, binding proteins, such as albumin, can facilitate its distribution in the bloodstream and its accumulation in specific tissues. These interactions influence the compound’s localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the benzofuran derivative with the benzamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Shares the methoxy and benzamide groups but lacks the benzofuran core.

    2,3-dimethoxybenzoic acid: Similar methoxy substitution but different functional groups.

    4-methylbenzoyl chloride: Shares the benzoyl group but lacks the benzamide and benzofuran components.

Uniqueness

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)20-11-10-19(14-22(20)32-25)27-26(29)18-9-12-21(30-3)23(13-18)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMJOJMNVEDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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